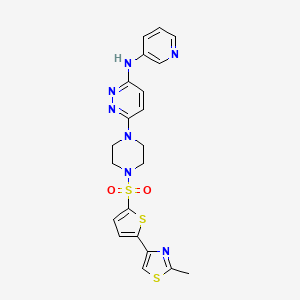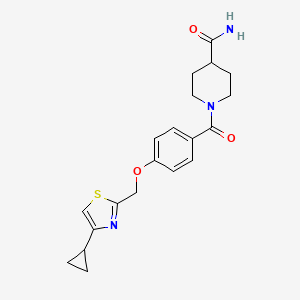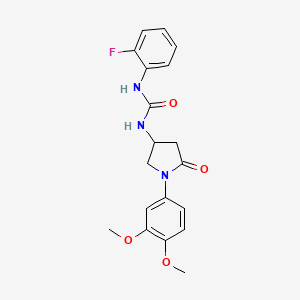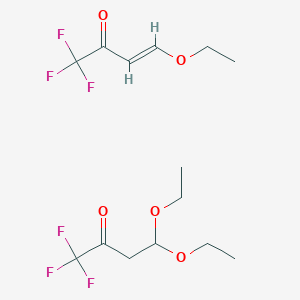
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one-4,4-diethoxy-1,1,1-trifluorobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are organic compounds that contain fluorine atoms
Wissenschaftliche Forschungsanwendungen
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: They are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Industry: These compounds are used in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one typically involves the reaction of ethyl trifluoroacetate with ethyl vinyl ether under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
For (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, the synthesis can be achieved by the reaction of ethyl trifluoroacetate with acetaldehyde in the presence of a base. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enolate intermediate, which then reacts with the ethyl trifluoroacetate to form the desired product.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), and amines (RNH2) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Wirkmechanismus
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. Additionally, they may interact with cellular membranes and proteins, affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethoxy-1,1,1-trifluorobutan-2-one
- 4,4-Diethoxy-1,1,1-trifluoropentan-2-one
- 4,4-Diethoxy-1,1,1-trifluorobutan-3-one
Uniqueness
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are unique due to the presence of both ethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make them valuable intermediates in the synthesis of various compounds and potential candidates for further research in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobutan-2-one;(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O3.C6H7F3O2/c1-3-13-7(14-4-2)5-6(12)8(9,10)11;1-2-11-4-3-5(10)6(7,8)9/h7H,3-5H2,1-2H3;3-4H,2H2,1H3/b;4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOXBEXJIAZRTI-SCBDLNNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F.CCOC(CC(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(F)(F)F.CCOC(CC(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)
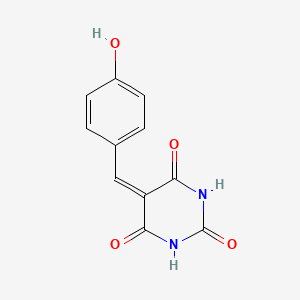
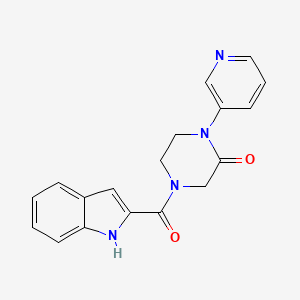
![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)
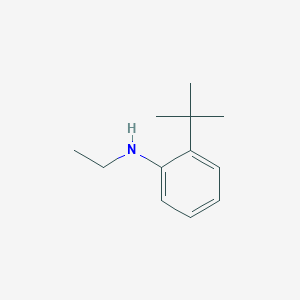
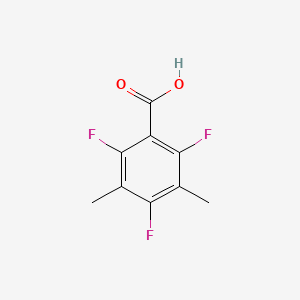
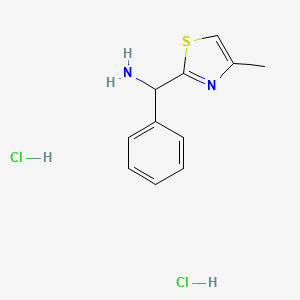
![2-{[1-(Pyrazin-2-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2859018.png)
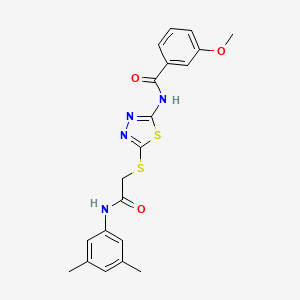
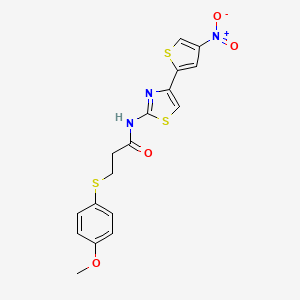
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2859024.png)
